molecular formula C11H14ClN B1470415 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline CAS No. 1187933-22-7

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Cat. No.: B1470415
CAS No.: 1187933-22-7
M. Wt: 195.69 g/mol
InChI Key: KLQXXWRCOQGDIS-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom and two methyl groups in its structure makes it a unique derivative of quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    4,4-Dimethyl-2,3-dihydro-1H-quinoline: A derivative without the chlorine atom.

Uniqueness

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is unique due to the presence of both a chlorine atom and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXXWRCOQGDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Reactant of Route 2
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Reactant of Route 3
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Reactant of Route 4
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Reactant of Route 5
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Reactant of Route 6
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

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